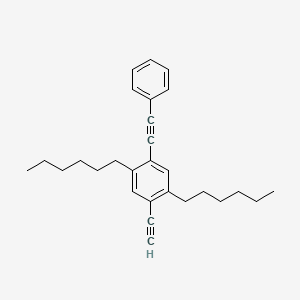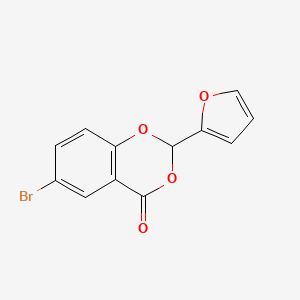
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene is a chemical compound with a complex structure, characterized by the presence of ethynyl and phenylethynyl groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene typically involves multiple steps, including the formation of the benzene ring and the subsequent attachment of ethynyl and phenylethynyl groups. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or toluene, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological processes and the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, ultimately affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-2,5-dihexyl-4-(phenylethynyl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-(phenylethynyl)benzene: This compound has a similar structure but lacks the dihexyl groups, which can affect its chemical properties and applications.
2,5-Dihexyl-4-(phenylethynyl)benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
850497-41-5 |
|---|---|
Molekularformel |
C28H34 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
1-ethynyl-2,5-dihexyl-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C28H34/c1-4-7-9-14-18-26-23-28(21-20-24-16-12-11-13-17-24)27(22-25(26)6-3)19-15-10-8-5-2/h3,11-13,16-17,22-23H,4-5,7-10,14-15,18-19H2,1-2H3 |
InChI-Schlüssel |
VTVHZINENDUSKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1C#CC2=CC=CC=C2)CCCCCC)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)

![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)


![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)

![1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193383.png)
